molecular formula C27H31NO9 B129194 4-O-Methyl-6-deoxyoxaunomycin CAS No. 146565-64-2

4-O-Methyl-6-deoxyoxaunomycin

Cat. No. B129194
M. Wt: 513.5 g/mol
InChI Key: XRXASJCRJLAEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methyl-6-deoxyoxaunomycin is a natural product derived from the fermentation of Streptomyces species. This compound has attracted attention due to its potential as an antitumor agent.

Mechanism Of Action

The mechanism of action of 4-O-Methyl-6-deoxyoxaunomycin involves its binding to DNA. It intercalates into the DNA helix and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.

Biochemical And Physiological Effects

In addition to its antitumor activity, 4-O-Methyl-6-deoxyoxaunomycin has been found to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-O-Methyl-6-deoxyoxaunomycin in lab experiments is its specificity towards cancer cells. It has been found to be less toxic to normal cells compared to other chemotherapeutic agents. However, its low yield and complex synthesis make it difficult to work with.

Future Directions

There are several future directions for the research on 4-O-Methyl-6-deoxyoxaunomycin. One area of research is the development of analogs of the compound with improved potency and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of the compound in more detail. Additionally, the potential of 4-O-Methyl-6-deoxyoxaunomycin as a therapeutic agent for other diseases, such as viral infections, can also be explored.

Synthesis Methods

The synthesis of 4-O-Methyl-6-deoxyoxaunomycin involves the isolation of the compound from the fermentation broth of Streptomyces species. The compound is then purified using various chromatographic techniques. The yield of the compound is low, which makes its synthesis challenging.

Scientific Research Applications

4-O-Methyl-6-deoxyoxaunomycin has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

CAS RN

146565-64-2

Product Name

4-O-Methyl-6-deoxyoxaunomycin

Molecular Formula

C27H31NO9

Molecular Weight

513.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO9/c1-4-27(34)10-17(37-18-9-15(28)22(29)11(2)36-18)13-8-14-20(25(32)21(13)26(27)33)23(30)12-6-5-7-16(35-3)19(12)24(14)31/h5-8,11,15,17-18,22,26,29,32-34H,4,9-10,28H2,1-3H3

InChI Key

XRXASJCRJLAEDX-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O

synonyms

4-O-methyl-6-deoxyoxaunomycin
7-O-daunosaminyl-alpha-citromycinone

Origin of Product

United States

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